molecular formula C17H22N2O4S B10943509 (5Z)-3-butyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)imidazolidin-4-one

(5Z)-3-butyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)imidazolidin-4-one

Cat. No.: B10943509
M. Wt: 350.4 g/mol
InChI Key: DIYXRNBAXHARCL-WQLSENKSSA-N
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Description

3-BUTYL-2-THIOXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]DIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a butyl group, a thioxo group, and a trimethoxyphenyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-2-THIOXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]DIHYDRO-1H-IMIDAZOL-4-ONE typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable aldehyde.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the imidazole derivative with a sulfurizing agent such as Lawesson’s reagent.

    Addition of the Butyl Group: The butyl group is added through an alkylation reaction using butyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the Trimethoxyphenyl Group: The final step involves the condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

3-BUTYL-2-THIOXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]DIHYDRO-1H-IMIDAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-BUTYL-2-THIOXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]DIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE: Shares the thioxo group but differs in the core structure.

    3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE: Similar thioxo group with an ethyl substituent instead of butyl.

    3-BENZYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE: Contains a benzyl group instead of butyl.

Uniqueness

3-BUTYL-2-THIOXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]DIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential for biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

(5Z)-3-butyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one

InChI

InChI=1S/C17H22N2O4S/c1-5-6-7-19-16(20)12(18-17(19)24)8-11-9-13(21-2)15(23-4)14(10-11)22-3/h8-10H,5-7H2,1-4H3,(H,18,24)/b12-8-

InChI Key

DIYXRNBAXHARCL-WQLSENKSSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)NC1=S

Origin of Product

United States

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